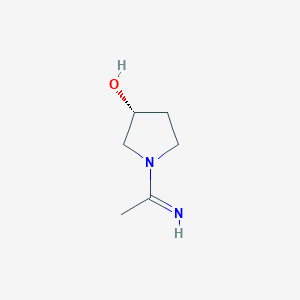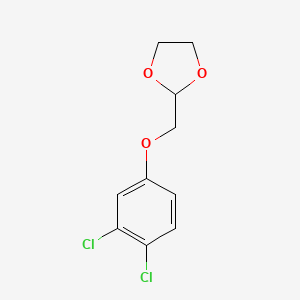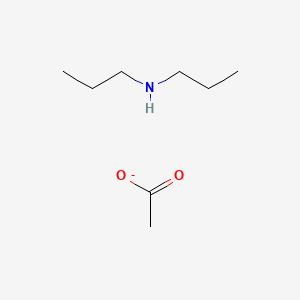
Dipropylamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropylamine acetate is an organic compound that belongs to the class of amines and acetates. It is a colorless liquid with a characteristic odor and is used in various industrial and scientific applications. The compound is formed by the reaction of dipropylamine with acetic acid, resulting in the formation of the acetate salt.
準備方法
Synthetic Routes and Reaction Conditions
Dipropylamine acetate can be synthesized through the reaction of dipropylamine with acetic acid. The reaction typically involves mixing equimolar amounts of dipropylamine and acetic acid in a suitable solvent, such as ethanol or water, and allowing the reaction to proceed at room temperature. The reaction can be represented as follows:
C6H15N+CH3COOH→C6H15NH3+CH3COO−
Industrial Production Methods
In industrial settings, this compound is produced by reacting dipropylamine with acetic acid in large reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Dipropylamine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, secondary amines
Substitution: Various substituted amines and derivatives
科学的研究の応用
Dipropylamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
作用機序
The mechanism of action of dipropylamine acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
Diisopropylamine: A secondary amine with similar chemical properties but different steric hindrance.
Dipropylamine: A secondary amine with similar reactivity but different physical properties.
Triethylamine: A tertiary amine with different reactivity and steric properties.
Uniqueness
Dipropylamine acetate is unique due to its combination of amine and acetate functionalities, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it a versatile reagent in organic synthesis and industrial applications.
特性
分子式 |
C8H18NO2- |
|---|---|
分子量 |
160.23 g/mol |
IUPAC名 |
N-propylpropan-1-amine;acetate |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4)/p-1 |
InChIキー |
LKDMDHMCNGRIAS-UHFFFAOYSA-M |
正規SMILES |
CCCNCCC.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)

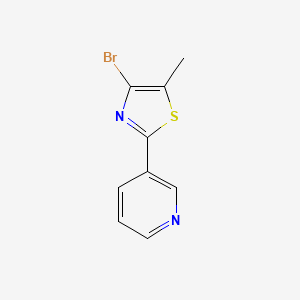
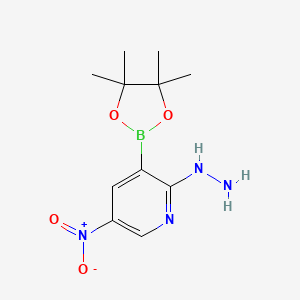

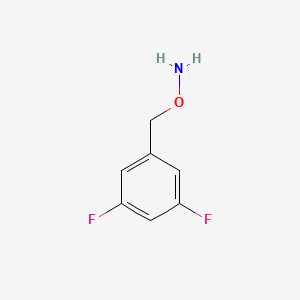
![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)

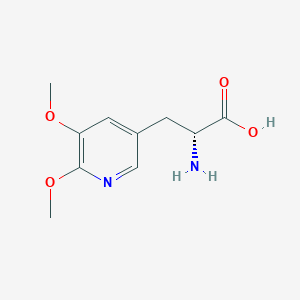

![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B11762097.png)
